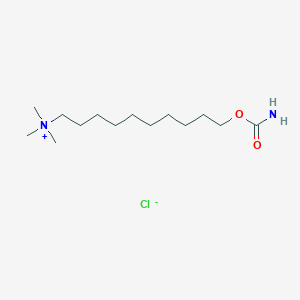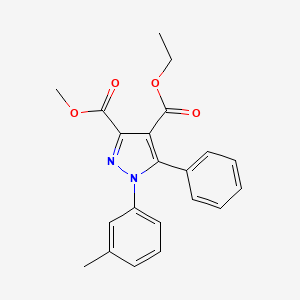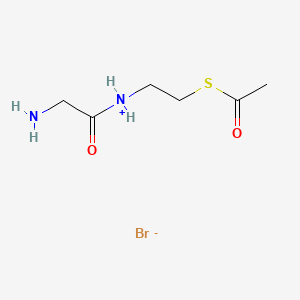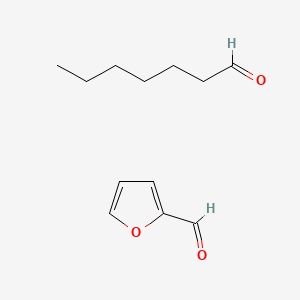
Furan-2-carbaldehyde;heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carbaldehyde, also known as furfural, is an organic compound with the formula C(_5)H(_4)O(_2). It is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. Heptanal, on the other hand, is an aldehyde with the formula C(_7)H(_14)O. Both compounds are significant in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-carbaldehyde can be synthesized through several methods:
Vilsmeier Reaction: This involves the reaction of furan with DMF and POCl(_3) to produce furan-2-carbaldehyde.
Cleavage of Di(furan-2-yl)ethanedione: This method uses cyanide in D(_2)O as a solvent.
Decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid: This involves the use of PPh(_3) and NEt(_3) in deuterated water.
Heptanal can be produced through the oxidation of heptane or by the hydroformylation of hexene.
Industrial Production Methods
Furan-2-carbaldehyde is primarily produced from agricultural byproducts like corncobs, oat, and wheat bran through acid hydrolysis. Heptanal is industrially produced via the hydroformylation of hexene, which involves the addition of a formyl group to hexene in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Furan-2-carbaldehyde can be oxidized to furan-2-carboxylic acid.
Reduction: It can be reduced to furan-2-methanol.
Substitution: It undergoes various substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Furan-2-carbaldehyde and heptanal have numerous applications in scientific research:
Biology: It is used in the study of metabolic pathways and as a tracer in isotope labeling studies.
Industry: Both compounds are used in the production of fragrances and flavors. Furan-2-carbaldehyde is also used in the production of resins and as a solvent in petroleum refining.
Mechanism of Action
The mechanism of action of furan-2-carbaldehyde involves its reactivity at the aldehyde group. It can form Schiff bases with amines, which are important intermediates in various chemical reactions. The furan ring can also participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Furfural: Similar to furan-2-carbaldehyde but derived from different sources.
Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.
Methoxymethylfurfural: Similar to hydroxymethylfurfural but with a methoxy group.
Uniqueness
Furan-2-carbaldehyde is unique due to its versatility in synthetic chemistry and its availability from renewable resources. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
68411-59-6 |
|---|---|
Molecular Formula |
C7H14O.C5H4O2 C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
furan-2-carbaldehyde;heptanal |
InChI |
InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H |
InChI Key |
ZBPBSTCWSSOXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=O.C1=COC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


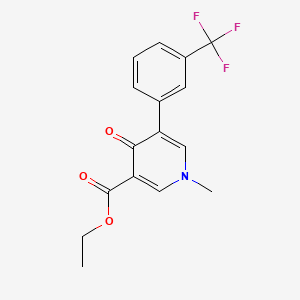
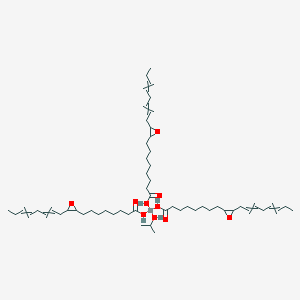
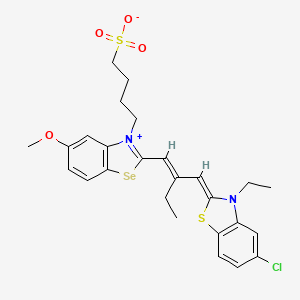
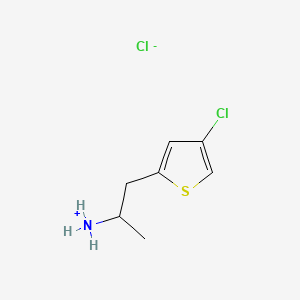
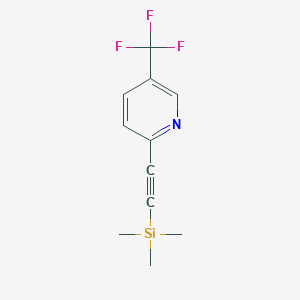

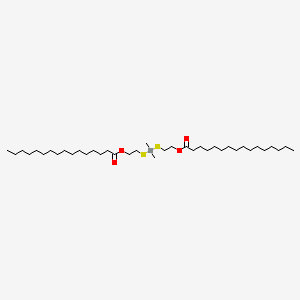
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

